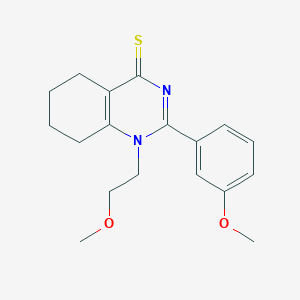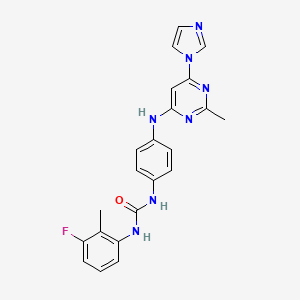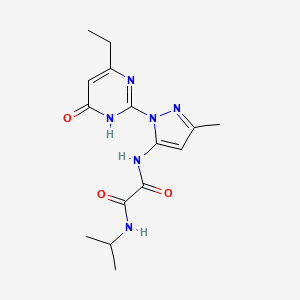![molecular formula C19H12BrClFN5O2S B2466909 N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 403732-28-5](/img/no-structure.png)
N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H12BrClFN5O2S and its molecular weight is 508.75. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Spectral Characterization : Studies like that by Salian et al. (2017) have demonstrated the synthesis and spectroscopic characterization of closely related compounds, revealing the structural and chemical properties through techniques like FT-IR, NMR, and LCMS (Salian, Narayana, & Sarojini, 2017).
Crystal Structure Analysis : Research by Loh et al. (2013) involved the synthesis of pyrazole compounds and their structural characterization by X-ray single crystal structure determination, which is essential for understanding the molecular configuration (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Biological and Medicinal Applications
Antitumor Activity : El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7, indicating the potential of these compounds in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Properties : A study by Bondock et al. (2008) utilized similar compounds for the synthesis of new heterocycles, evaluating their antimicrobial properties. This highlights the potential application in the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Inflammatory Activity : Research by El-Tombary (2013) involved synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluating their anti-inflammatory activity, suggesting a role in developing anti-inflammatory drugs (El-Tombary, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethyl sulfoxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine intermediate", "a. Dissolve 4-chlorobenzaldehyde (1.0 equiv) and thiourea (1.2 equiv) in acetic acid and heat the mixture at 120°C for 4 hours.", "b. Cool the reaction mixture to room temperature and collect the solid by filtration.", "c. Wash the solid with water and dry it under vacuum to obtain the intermediate.", "Step 2: Synthesis of 2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid intermediate", "a. Dissolve the 5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in N,N-dimethylformamide.", "b. Add sodium ethoxide (1.2 equiv) and heat the mixture at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and collect the solid by filtration.", "d. Wash the solid with diethyl ether and dry it under vacuum to obtain the intermediate.", "Step 3: Coupling of intermediates to form N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide", "a. Dissolve the 2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid intermediate (1.0 equiv) and 4-bromo-2-fluoroaniline (1.2 equiv) in dimethyl sulfoxide.", "b. Add triethylamine (1.2 equiv) and N,N'-dicyclohexylcarbodiimide (1.2 equiv) and stir the mixture at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the solid with diethyl ether.", "d. Purify the solid by recrystallization from ethyl acetate to obtain the final product." ] } | |
Número CAS |
403732-28-5 |
Nombre del producto |
N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
Fórmula molecular |
C19H12BrClFN5O2S |
Peso molecular |
508.75 |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[[5-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H12BrClFN5O2S/c20-10-1-6-15(14(22)7-10)24-16(28)9-30-19-25-17-13(8-23-26-17)18(29)27(19)12-4-2-11(21)3-5-12/h1-8H,9H2,(H,23,26)(H,24,28) |
Clave InChI |
ADVMUCPEOTWOFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)






![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)

